Neocaesalpin O

Description

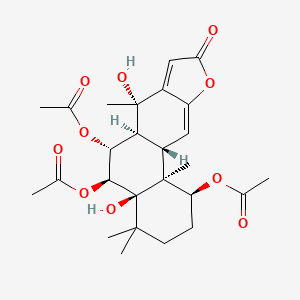

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLBSFHFNUCCKY-UXYMEOMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Neocaesalpin O: A Technical Guide to its Discovery, Natural Source, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocaesalpin O, a cassane-type diterpene, stands as a noteworthy natural product isolated from the medicinal plant Caesalpinia minax. This technical guide provides an in-depth overview of the discovery, natural sourcing, and structural elucidation of this compound. It is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development, presenting detailed experimental protocols, comprehensive spectroscopic data, and a contextual understanding of its potential biological significance. While specific bioactivity data for this compound remains to be fully elucidated, the broader class of cassane diterpenoids is recognized for a range of pharmacological activities, including cytotoxic and anti-inflammatory effects. This document serves as a foundational resource for further investigation and potential therapeutic application of this intriguing molecule.

Discovery and Natural Source

This compound was first isolated and identified by Ma et al. in 2012 from the seeds of Caesalpinia minax Hance, a plant belonging to the Fabaceae family.[1] This plant is a traditional Chinese medicine used for various ailments. The discovery was part of a broader phytochemical investigation into the chemical constituents of Caesalpinia minax, which led to the identification of several other new and known cassane-type diterpenes.[1]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound, based on the original discovery and general procedures for isolating cassane diterpenoids from Caesalpinia minax.

Plant Material

The seeds of Caesalpinia minax Hance were collected and authenticated. A voucher specimen was deposited in a designated herbarium for future reference.

Extraction and Isolation

The general procedure for the isolation of cassane-type diterpenes from Caesalpinia minax seeds, likely applicable to this compound, is as follows:

-

Extraction: The air-dried and powdered seeds of Caesalpinia minax are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.

-

Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography. This involves a sequence of chromatographic techniques to separate the complex mixture into individual compounds.

-

Silica Gel Column Chromatography: The ethyl acetate extract is first fractionated on a silica gel column using a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 column with a suitable solvent system, such as methanol-water or acetonitrile-water, to yield the pure compound, this compound.

-

The workflow for the extraction and isolation process can be visualized in the following diagram:

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and the relative stereochemistry of the molecule.

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of the molecule was determined by analyzing its circular dichroism spectrum.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, as reported by Ma et al. (2012).[1] This data is fundamental for the identification and characterization of the compound.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 39.8 | 1.25 (m), 1.85 (m) |

| 2 | 19.1 | 1.60 (m), 1.75 (m) |

| 3 | 41.8 | 1.40 (m), 1.55 (m) |

| 4 | 33.5 | - |

| 5 | 55.4 | 1.10 (d, 10.0) |

| 6 | 28.7 | 1.50 (m), 1.65 (m) |

| 7 | 37.8 | 1.30 (m), 1.95 (m) |

| 8 | 138.3 | - |

| 9 | 124.2 | 5.80 (br s) |

| 10 | 36.9 | - |

| 11 | 21.6 | 1.90 (m), 2.10 (m) |

| 12 | 30.9 | 1.70 (m), 1.80 (m) |

| 13 | 46.1 | 2.50 (m) |

| 14 | 148.6 | - |

| 15 | 110.1 | 4.85 (s), 5.05 (s) |

| 16 | 173.2 | - |

| 17 | 21.9 | 1.05 (d, 7.0) |

| 18 | 33.4 | 1.20 (s) |

| 19 | 21.8 | 1.15 (s) |

| 20 | 15.6 | 0.90 (s) |

Biological Activity and Signaling Pathways

While the initial discovery paper by Ma et al. (2012) reported mild antiproliferative activity for some of the newly isolated cassane diterpenes against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines, specific quantitative data for this compound was not provided.[1]

The broader class of cassane diterpenoids has been shown to exhibit a variety of biological activities, including cytotoxic, anti-inflammatory, and antimalarial effects.[2][3] The potential mechanisms of action for some cassane diterpenoids in cancer cells involve the induction of apoptosis through various signaling pathways. For instance, some cassane diterpenes have been reported to activate caspase-3, increase the Bax/Bcl-2 ratio, and enhance the expression of p53.[2] Others have been shown to induce apoptosis by promoting endoplasmic reticulum (ER) stress and suppressing the Wnt/β-catenin signaling pathway.[2]

A hypothetical signaling pathway for the induction of apoptosis by cassane diterpenoids is depicted below:

Further research is required to determine the specific biological activities and the underlying molecular mechanisms of this compound.

Conclusion

This compound represents a structurally interesting member of the cassane diterpenoid family, with its discovery from Caesalpinia minax contributing to the growing library of natural products from this genus. This technical guide has provided a comprehensive overview of its discovery, natural source, and the experimental methodologies for its isolation and characterization, including its detailed NMR spectroscopic data. While its specific biological functions are yet to be fully explored, the known activities of related compounds suggest that this compound holds potential for further pharmacological investigation. This document serves as a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this natural product.

References

- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cassane-Type Diterpenoids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassane-type diterpenoids are a large and structurally diverse family of natural products, primarily isolated from plants of the Caesalpinia genus. These compounds have garnered significant attention from the scientific community due to their wide range of promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of cassane-type diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the intricate cyclization and oxidation steps that forge the characteristic cassane scaffold. While specific quantitative data and detailed experimental protocols for every enzymatic step in the cassane pathway remain to be fully elucidated, this guide consolidates the available information and presents generalized experimental methodologies based on established research in the broader field of diterpenoid biosynthesis.

Introduction to Cassane-Type Diterpenoids

Cassane-type diterpenoids are characterized by a rearranged abietane skeleton, featuring a tricyclic core. Over 450 distinct cassane diterpenoids have been identified, showcasing a remarkable diversity of chemical structures and biological activities.[1] Their therapeutic potential has spurred research into their biosynthesis, aiming to harness the power of enzymes to produce these valuable compounds in a controlled and scalable manner.

The Biosynthesis Pathway: From a Universal Precursor to a Unique Scaffold

The biosynthesis of all diterpenoids, including the cassane-type, originates from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the cassane skeleton is a multi-step enzymatic process involving cyclization and rearrangement reactions, followed by a series of oxidative modifications that contribute to the vast structural diversity of this family of compounds.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: The Genesis of Isoprenoid Precursors

The journey to cassane diterpenoids begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are produced through two distinct pathways: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

Formation of Geranylgeranyl Pyrophosphate (GGPP)

GGPP synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP. This molecule serves as the universal substrate for the biosynthesis of all diterpenoids.

The Key Cyclization Cascade: Forging the Cassane Skeleton

The formation of the characteristic tricyclic cassane skeleton from the linear GGPP precursor is the pivotal step in the biosynthesis pathway. This complex transformation is catalyzed by a class of enzymes known as diterpene synthases (diTPSs), specifically a putative "cassane synthase." While the specific cassane synthase has not yet been isolated and characterized from any Caesalpinia species, a hypothetical reaction mechanism has been proposed based on the structure of known cassane diterpenoids.[2]

The proposed cyclization cascade is thought to proceed through the following key steps:

-

Protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate (LDPP/CPP) intermediate.

-

A second cyclization to form a pimaradienyl cation.

-

A rearrangement (methyl migration) of the pimaradienyl cation to form the cassane carbocation.

-

Deprotonation or quenching with water to yield the final cassane scaffold.

dot graph "Cassane_Diterpenoid_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Proposed biosynthetic pathway of cassane-type diterpenoids.

Oxidative Modifications: The Source of Diversity

Following the formation of the core cassane skeleton, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs), introduce a variety of oxidative modifications. These reactions, which include hydroxylations, epoxidations, and the formation of furan or lactone rings, are responsible for the vast structural diversity observed in the cassane diterpenoid family. The specific CYPs involved in the biosynthesis of cassane diterpenoids have not yet been functionally characterized.

Quantitative Data on Cassane-Type Diterpenoid Biosynthesis

A thorough review of the current scientific literature reveals a significant gap in quantitative data specifically for the biosynthesis of cassane-type diterpenoids. While numerous studies have reported the isolation and structural elucidation of these compounds from various Caesalpinia species, detailed information on enzyme kinetics and product yields remains largely unavailable.

To provide a framework for future research, the following tables present hypothetical quantitative data based on typical values observed for other diterpenoid biosynthetic pathways.

Table 1: Hypothetical Kinetic Parameters for Cassane Synthase

| Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/h) |

| GGPP | 5 - 50 | 0.01 - 1.0 | 0.5 - 50 |

Note: These values are illustrative and based on kinetic data from other characterized diterpene synthases. Actual values for a specific cassane synthase will require experimental determination.

Table 2: Reported Titers of Heterologously Produced Diterpenoids (for comparison)

| Diterpenoid | Host Organism | Titer (mg/L) | Reference |

| Lathyrane Diterpenoids | Saccharomyces cerevisiae | >1000 | [3] |

| Taxadiene | Chlamydomonas reinhardtii | ~80 (mg/g CDM) | [4] |

Note: These examples demonstrate the potential for producing complex diterpenoids in engineered microbial systems. Similar titers may be achievable for cassane diterpenoids with further research and optimization.

Table 3: Reported Biological Activities of Selected Cassane Diterpenoids

| Compound | Source | Biological Activity | IC₅₀ (µM) | Reference |

| Phanginin JA | Caesalpinia sappan | Cytotoxic (A549 cells) | 16.79 ± 0.83 | [2] |

| Pulchins A | Caesalpinia pulcherrima | Antibacterial (B. cereus) | 3.13 | [5] |

| Caesalpinin G | Caesalpinia crista | Apoptosis induction | - | [6] |

| (5α)-Vuacapane-8(14), 9(11)-Diene | Synthetic | Anti-inflammatory (NO inhibition) | 2.98 ± 0.04 (µg/mL) | [5] |

Experimental Protocols

The following sections provide generalized experimental protocols for the key steps in studying the biosynthesis of cassane-type diterpenoids. These protocols are based on established methods in the field of terpenoid biochemistry and can be adapted for the specific investigation of the cassane pathway.

Cloning of a Putative Cassane Synthase Gene from Caesalpinia sp.

This protocol outlines the general steps for identifying and cloning a candidate gene encoding a cassane synthase.

dot graph "Cloning_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General workflow for cloning a putative cassane synthase gene.

Methodology:

-

RNA Extraction: Total RNA is extracted from a Caesalpinia species known to produce cassane diterpenoids (e.g., C. sappan, C. pulcherrima). Young leaves or roots are often good sources of biosynthetic enzymes.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Degenerate PCR: Degenerate primers are designed based on conserved amino acid motifs found in other plant diterpene synthases (e.g., DDxxD and NSE/DTE motifs). These primers are used to amplify a partial fragment of the putative cassane synthase gene.

-

Sequencing: The amplified PCR products are cloned and sequenced to confirm their identity as diTPS-like sequences.

-

RACE-PCR: Rapid Amplification of cDNA Ends (RACE) PCR is performed to obtain the full-length cDNA sequence of the candidate gene.

-

Cloning: The full-length gene is then cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast) for subsequent functional characterization.

Heterologous Expression and Functional Characterization of a Putative Cassane Synthase

This protocol describes the expression of the cloned gene in a microbial host and the analysis of its enzymatic activity.

dot graph "Functional_Characterization_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for functional characterization of a putative cassane synthase.

Methodology:

-

Host Transformation: The expression vector containing the putative cassane synthase gene is transformed into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Protein Expression: The host cells are cultured and protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).

-

Enzyme Preparation: Cells are harvested, lysed, and a cell-free extract is prepared. For detailed kinetic studies, the enzyme can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay: The enzyme preparation is incubated with the substrate GGPP in a suitable buffer. A typical assay buffer for diTPSs contains a divalent cation such as Mg²⁺.

-

Product Extraction: The reaction is quenched, and the diterpene products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cassane diterpene products based on their mass spectra and retention times compared to authentic standards, if available.

Functional Characterization of a Cytochrome P450 Involved in Cassane Diterpenoid Oxidation

This protocol outlines the steps to identify and characterize a CYP involved in the modification of the cassane scaffold.

dot graph "CYP_Characterization_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for functional characterization of a cassane-modifying CYP.

Methodology:

-

Co-expression: A candidate CYP gene, often identified through co-expression analysis with the cassane synthase gene in the native plant, is co-expressed with a cytochrome P450 reductase (CPR) in a host system (e.g., yeast or insect cells). The CPR is essential for electron transfer to the P450.

-

Microsome Isolation: Microsomal fractions containing the expressed CYP and CPR are isolated from the host cells by differential centrifugation.

-

Enzyme Assay: The microsomal preparation is incubated with a cassane diterpene substrate (produced by the cassane synthase) in a buffer containing NADPH as a cofactor.

-

Product Extraction: The reaction is quenched, and the oxidized products are extracted with an organic solvent.

-

Product Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise modified cassane diterpenoids.

Conclusion and Future Perspectives

The biosynthesis of cassane-type diterpenoids presents a fascinating and largely unexplored area of plant specialized metabolism. While the general pathway has been outlined, the specific enzymes, their kinetic properties, and the intricate regulatory mechanisms remain to be discovered. The protocols and comparative data presented in this guide are intended to serve as a foundation for future research in this exciting field. The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into plant biochemistry but also unlock the potential for the sustainable production of these medicinally important compounds through metabolic engineering and synthetic biology. Future efforts should focus on the identification and characterization of the key enzymes, particularly the cassane synthase and the various cytochrome P450s, to pave the way for the development of novel pharmaceuticals and other valuable bio-products.

References

- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics [mdpi.com]

- 2. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Phototrophic production of heterologous diterpenoids and a hydroxy-functionalized derivative from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Caesalpinia minax Extracts

For Researchers, Scientists, and Drug Development Professionals

Caesalpinia minax, a plant traditionally used in folk medicine, is emerging as a significant source of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of Caesalpinia minax extracts and their isolated constituents, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Overview of Biological Activities

Extracts from various parts of Caesalpinia minax, particularly the seeds, stems, and leaves, have demonstrated a range of biological effects, including antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiviral, and anti-neuroinflammatory properties. The primary bioactive compounds responsible for these activities are believed to be diterpenes, flavonoids, and phenolic compounds.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of Caesalpinia minax extracts and isolated compounds.

Table 1: Cytotoxic Activity of Caesalpinia minax Extracts and Isolated Diterpenes

| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |

| Petroleum Ether Extract (Stems and Leaves) | HuH-7 (Human Liver Cancer) | 58.9 µg/mL | [2] |

| Petroleum Ether Extract (Roots) | HuH-7 (Human Liver Cancer) | 46.79 µg/mL | [2] |

| Caesalpin A | HepG-2 (Human Liver Cancer) | 4.7 µM | [3][4] |

| Caesalpin A | MCF-7 (Human Breast Cancer) | 2.1 µM | [3][4] |

| Caesalpin B | MCF-7 (Human Breast Cancer) | 7.9 µM | [4] |

| Caesalpin D | AGS (Human Gastric Cancer) | 6.5 µM | [4] |

| Caesalpanin B | MCF-7 (Human Breast Cancer) | 29.98 µM | [3] |

| Caesalminaxins | HepG-2, K562, HeLa, Du145 | Moderate Activity | [5][6] |

Table 2: Anti-inflammatory and Anti-neuroinflammatory Activity

| Extract/Compound | Assay | Target | IC50 Value/Inhibition | Reference |

| Cassane Diterpenoids | LPS-induced NO production in RAW264.7 cells | Nitric Oxide (NO) | IC50: 17.3 µM (for Compound 16) | [7] |

| Caeminaxin A | LPS-induced BV-2 microglia | iNOS, COX-2, MAPK, NF-κB | Potent Inhibition | [8] |

| Cassane Diterpenoids | LPS-induced NO production in RAW264.7 cells | Nitric Oxide (NO) | IC50 values from 10.86 to 32.55 µM | [8] |

| Chloroform Soluble Fraction | CFA-induced arthritis in rats | TNF-α, IL-1β, IL-6 | Significant Suppression | [9] |

| Caesalpanins A and B | LPS-induced NO production in RAW 264.7 macrophages | Nitric Oxide (NO) | 36.01% and 32.93% inhibition at 50 µM | [3] |

Table 3: Antioxidant Activity

| Extract | Assay | IC50 Value | Reference |

| C. minax Extract | DPPH Assay | 92 mg/L | [10] |

Table 4: Antimicrobial Activity

| Extract | Microorganism | Method | Zone of Inhibition | Reference |

| C. minax Extract | S. aureus | Kirby-Bauer | 3 ± 0.15 mm | [10] |

| C. minax Extract | Salmonella sp. | Kirby-Bauer | 1.8 ± 0.05 mm | [10] |

| C. minax Extract | E. coli | Kirby-Bauer | 1.5 ± 0.06 mm | [10] |

| C. minax Extract | B. subtilis | Kirby-Bauer | 1.2 ± 0.06 mm | [10] |

Table 5: Antiviral Activity

| Extract/Compound | Virus | IC50 Value | Reference |

| Ethanol Extract (Seeds) | Parainfluenza virus type-3 (PIV-3) | Active | [1] |

| Caesalmin C | Parainfluenza virus type-3 (PIV-3) | 8.2 µg/mL | [1] |

| Caesalmin D | Parainfluenza virus type-3 (PIV-3) | 9.6 µg/mL | [1] |

| Caesalmin E | Parainfluenza virus type-3 (PIV-3) | 10.3 µg/mL | [1] |

| Caesalmin F | Parainfluenza virus type-3 (PIV-3) | 7.8 µg/mL | [1] |

| Caesalmin G | Parainfluenza virus type-3 (PIV-3) | 14.8 µg/mL | [1] |

Table 6: Enzyme Inhibition Activity

| Extract | Enzyme | IC50 Value | Reference |

| C. minax Extract | α-amylase | 100 µg/L | [10] |

| C. minax Extract | α-glucosidase | 820 µg/L | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Caesalpinia minax.

Preparation of Plant Extracts

A general procedure for preparing extracts from Caesalpinia minax involves the following steps:

-

Drying and Grinding: The plant material (e.g., seeds, leaves, stems) is dried at room temperature and then ground into a coarse powder.

-

Extraction: The powdered material is extracted with a suitable solvent (e.g., ethanol, methanol, petroleum ether, ethyl acetate) using methods such as maceration, Soxhlet extraction, or reflux. For instance, dried stems and leaves can be refluxed with 75% ethanol.[2]

-

Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HuH-7, HepG-2, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the Caesalpinia minax extract or isolated compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a sample.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of the Caesalpinia minax extract are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a sample to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with LPS in the presence or absence of various concentrations of the Caesalpinia minax extract or compound.

-

Incubation: The cells are incubated for a period of time (e.g., 24 hours) to allow for NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antimicrobial Activity (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of microorganisms to antimicrobial agents.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of the Caesalpinia minax extract are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.

Signaling Pathways and Experimental Workflows

The biological activities of Caesalpinia minax extracts, particularly their anti-inflammatory and anti-neuroinflammatory effects, are mediated through the modulation of key signaling pathways.

NF-κB and MAPK Signaling Pathways in Inflammation

The anti-inflammatory and anti-neuroinflammatory effects of compounds isolated from C. minax, such as caeminaxin A, have been shown to involve the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[8]

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β.[8][11] C. minax constituents can inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory cytokines. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1 and contribute to the expression of pro-inflammatory genes.[8] Extracts from C. minax have been shown to restrain the phosphorylation of MAPKs.[8]

References

- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Activity Screening of Hmong Herbs Caesalpiniaminax and an Antitumor Effect Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Caesalminaxins A-L, cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caesalminaxins O-T, cassane diterpenoids from the seeds of Caesalpinia minax and their anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diversified-cassane-family-diterpenoids-from-the-leaves-of-caesalpinia-minax-exerting-anti-neuroinflammatory-activity-through-suppressing-mapk-and-nf-b-pathways-in-bv-2-microglia - Ask this paper | Bohrium [bohrium.com]

- 9. Therapeutic effects of Caesalpinia minax Hance on complete Freund's adjuvant (CFA)-induced arthritis and the anti-inflammatory activity of cassane diterpenes as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Neocaesalpin O: An Uncharted Territory in Drug Discovery

Despite its identification as a natural product, the pharmacological profile of Neocaesalpin O, a cassane-type diterpene isolated from Caesalpinia minax, remains largely undefined in publicly available scientific literature. Extensive searches for its mechanism of action, quantitative efficacy data, and associated signaling pathways have yielded no specific experimental results for this particular compound. This lack of information presents both a challenge and an opportunity for researchers in drug development, highlighting a gap in the exploration of natural compounds for therapeutic applications.

While direct pharmacological data on this compound is not available, the broader family of cassane-type diterpenes, particularly those isolated from the Caesalpinia genus, has demonstrated a range of biological activities. This suggests that this compound may possess similar therapeutic potential, warranting further investigation.

The Chemical Context: Cassane-Type Diterpenes from Caesalpinia

This compound belongs to the cassane-type diterpenes, a class of chemical compounds characterized by a specific tetracyclic carbon skeleton. These compounds are frequently isolated from species of the Caesalpinia genus, which has a history of use in traditional medicine.

Biological Activities of Related Compounds: A Proxy for Potential

Although specific data for this compound is absent, studies on other cassane-type diterpenes from Caesalpinia species have revealed promising pharmacological activities, primarily in the realm of oncology. For instance, some related compounds have exhibited "mild antiproliferative activity" against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.

It is crucial to note that these findings on related molecules do not directly extrapolate to this compound. The specific stereochemistry and functional groups of a molecule are critical determinants of its biological activity. Therefore, without direct experimental evaluation, the pharmacological properties of this compound remain speculative.

The Path Forward: A Call for Experimental Investigation

The absence of pharmacological data for this compound underscores the need for foundational research to elucidate its potential therapeutic value. Key experimental avenues that would need to be explored include:

-

In Vitro Cytotoxicity Screening: Initial assays to determine if this compound exhibits cytotoxic or antiproliferative effects against a panel of human cancer cell lines. This would provide a first indication of its potential as an anticancer agent.

-

Mechanism of Action Studies: Should cytotoxic activity be observed, subsequent experiments would be necessary to unravel the underlying mechanism. This could involve investigating its effects on cell cycle progression, apoptosis (programmed cell death), or specific signaling pathways known to be dysregulated in cancer.

-

Target Identification: Advanced techniques could be employed to identify the specific molecular target(s) of this compound within the cell.

-

In Vivo Efficacy Studies: If promising in vitro activity is established, studies in animal models would be the next logical step to assess its efficacy and safety in a living organism.

Experimental Workflow for Initial Pharmacological Characterization

To begin to fill the knowledge gap surrounding this compound, a logical experimental workflow would be initiated. The following diagram outlines a potential starting point for researchers.

Conclusion

This compound represents a molecule of interest based on its chemical classification and the activities of its structural relatives. However, a comprehensive understanding of its pharmacology is currently absent from the scientific literature. The scientific community is encouraged to undertake the necessary experimental work to characterize this natural product, which may hold untapped potential for the development of new therapeutic agents. Until such studies are conducted and their results published, any discussion of the pharmacology of this compound remains in the realm of speculation.

Neocaesalpin O and its Analogues: A Technical Guide to Their Role in Traditional Medicine and Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocaesalpin O, a cassane-type diterpenoid, and its analogues represent a significant class of bioactive compounds predominantly isolated from plants of the Caesalpinia genus. These plants have a long history of use in traditional medicine across various cultures for treating a range of ailments, including inflammation, infections, and cancer. Modern phytochemical investigations have led to the isolation and characterization of a vast number of these diterpenoids, revealing their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound and its analogues, focusing on their traditional medicinal uses, pharmacological activities supported by quantitative data, detailed experimental protocols for assessing their bioactivity, and the underlying molecular mechanisms of action.

Traditional Medicinal Uses of Caesalpinia Species

Plants from the Caesalpinia genus, the primary source of this compound and its analogues, have been utilized for centuries in traditional medicine systems worldwide. The seeds of Caesalpinia minax, a known source of this compound, are used in Chinese folk medicine to treat conditions like the common cold, dysentery, and fever. Other species are traditionally used for their anti-inflammatory, antimalarial, antiviral, and anticancer properties. This historical use has prompted scientific investigation into the chemical constituents of these plants, leading to the discovery of the pharmacologically active cassane-type diterpenoids.

Pharmacological Activities of Neocaesalpin Analogues and Related Cassane Diterpenoids

While specific quantitative bioactivity data for this compound is not extensively available in the current literature, numerous studies have reported the significant pharmacological activities of its analogues and other closely related cassane-type diterpenoids. These activities, primarily antiproliferative and anti-inflammatory, are summarized below.

Antiproliferative Activity

Cassane-type diterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. The antiproliferative activity is typically evaluated using assays that measure cell viability, such as the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard measure of its potency.

Table 1: Antiproliferative Activity of Cassane-Type Diterpenoids from Caesalpinia Species

| Compound | Cancer Cell Line | IC50 (µM) | Source Species |

| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | Caesalpinia sappan |

| HEY (Ovarian) | 12.2 ± 6.5 | ||

| AGS (Gastric) | 5.3 ± 1.9 | ||

| A549 (Lung) | 12.3 ± 3.1 | ||

| Caesalpin G | Pituitary Adenoma Cells | Strongest cytotoxicity among 16 tested cassane diterpenes | Caesalpinia minax |

| Neocaesalpin S, T, U, V | HepG-2 (Liver) | Mild antiproliferative activity | Caesalpinia minax |

| MCF-7 (Breast) | Mild antiproliferative activity |

Anti-inflammatory Activity

The anti-inflammatory properties of cassane diterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7 or microglia like BV-2.

Table 2: Anti-inflammatory Activity of Cassane-Type Diterpenoids from Caesalpinia minax

| Compound | Cell Line | Assay | IC50 (µM) |

| Caeminaxin A | BV-2 (Microglia) | NO Production Inhibition | 10.86 ± 0.82 |

| Analogue 1 | BV-2 (Microglia) | NO Production Inhibition | 12.55 ± 0.67 |

| Analogue 2 | BV-2 (Microglia) | NO Production Inhibition | 32.55 ± 0.47 |

| Analogue 3 | BV-2 (Microglia) | NO Production Inhibition | 25.13 ± 1.12 |

| Analogue 4 | BV-2 (Microglia) | NO Production Inhibition | 28.46 ± 1.53 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the study of this compound and its analogues.

Antiproliferative Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Neocaesalpin analogues) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Principle: The concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plates for 24 hours.

-

Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is determined by comparing the nitrite levels in the compound-treated groups to the LPS-only treated group. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of cassane-type diterpenoids are attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling Pathways

In response to inflammatory stimuli like LPS, the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are activated, leading to the expression of pro-inflammatory genes. Cassane diterpenoids have been shown to inhibit these pathways.

Spectroscopic Data on Neocaesalpin O Remains Elusive in Publicly Available Scientific Literature

For researchers, scientists, and drug development professionals interested in the spectroscopic properties of this class of compounds, detailed data is available for closely related analogs isolated from various species of the Caesalpinia genus. These include, but are not limited to, Neocaesalpin A, AA, H, I, and K. The structural elucidation of these related compounds has been accomplished through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Typical experimental protocols for the isolation and characterization of cassane diterpenoids from Caesalpinia species involve the extraction of plant material (often seeds or leaves) with organic solvents, followed by a series of chromatographic separation techniques to isolate the pure compounds. The structural determination then relies on a combination of spectroscopic methods:

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms within the molecule.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons over multiple bonds, respectively. These are crucial for assembling the molecular structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

While specific data tables for Neocaesalpin O cannot be provided due to the absence of published data, a general workflow for the spectroscopic analysis of a novel cassane diterpenoid is outlined below. This logical flow represents a standard approach in the field of natural product chemistry.

Caption: General workflow for the isolation and spectroscopic structure elucidation of natural products.

Given the lack of specific data for "this compound," it is recommended that researchers interested in this area consult the extensive literature on other named Neocaesalpins and cassane diterpenoids. These studies provide a wealth of spectroscopic data and detailed experimental protocols that can serve as a valuable reference for further investigation into this class of compounds. Should data for "this compound" be published in the future, a similar in-depth technical guide can be compiled.

Neocaesalpin O: An Unexplored Potential in Therapeutic Applications

Despite significant interest in the therapeutic properties of cassane-type diterpenoids isolated from the Caesalpinia genus, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth research on the specific therapeutic applications of Neocaesalpin O. While this class of compounds is recognized for its potential anti-inflammatory, antiviral, and antiproliferative activities, specific data, experimental protocols, and mechanistic studies for this compound remain elusive.

The current body of research extensively covers related compounds, offering a tantalizing glimpse into the possible bioactivities of this compound. Studies on other diterpenoids from Caesalpinia species have demonstrated a range of promising therapeutic effects. However, direct evidence and quantitative data that would enable the construction of a detailed technical guide on this compound are not present in the accessible scientific domain.

This lack of specific information prevents a thorough analysis of its therapeutic potential, including the creation of quantitative data summaries, detailed experimental methodologies, and the visualization of its molecular interactions and signaling pathways. The scientific community has laid a strong foundation by characterizing the broader family of cassane diterpenoids, but this compound itself represents an untapped area for investigation.

Future research efforts are critical to unlock the potential of this compound. Key areas for investigation would include:

-

In vitro screening: To determine the cytotoxic, anti-inflammatory, and antiviral activity of this compound against a panel of relevant cell lines and viruses.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: To evaluate the efficacy and safety of this compound in preclinical animal models of disease.

The development of a comprehensive understanding of this compound's therapeutic applications awaits dedicated research to fill the existing knowledge gap. Until such studies are conducted and their results published, a detailed technical guide on its therapeutic applications cannot be responsibly compiled. The potential of this compound, suggested by the activities of its chemical relatives, remains a promising but as yet unexplored frontier in drug discovery.

The Pharmacological Potential of Cassane Diterpenoids: A Technical Review of Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Cassane diterpenoids, a class of natural products predominantly isolated from the Caesalpinia genus, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2][3] These compounds, characterized by a tricyclic carbon skeleton, exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides an in-depth review of the current understanding of the biological effects of cassane diterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Biological Activities of Cassane Diterpenoids

The unique structural features of cassane diterpenoids contribute to their broad range of biological activities. These activities have been demonstrated in numerous preclinical studies, highlighting their potential as lead compounds for the development of novel therapeutics.

Anti-inflammatory Activity

A significant number of cassane diterpenoids have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, several cassane diterpenoids isolated from Caesalpinia sinensis exhibited effective inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values in the micromolar range.[4][5] This inhibition is attributed to the down-regulation of inducible nitric oxide synthase (iNOS) expression and a reduction in its enzymatic activity.[4][5]

Anticancer Activity

The cytotoxic and pro-apoptotic effects of cassane diterpenoids against various cancer cell lines have been extensively documented.[6][7] For example, phanginin R, isolated from Caesalpinia sappan, displayed significant toxicity against ovarian (A2780 and HEY), gastric (AGS), and non-small cell lung (A549) cancer cells.[6][7] The anticancer mechanisms of cassane diterpenoids are multifaceted and can involve cell cycle arrest, induction of apoptosis through the modulation of Bax/Bcl-2 ratio and p53 expression, and the suppression of signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin pathway.[1] More recent studies have also implicated the induction of autophagy through the ROS/AMPK/mTORC1 pathway in the anti-pancreatic cancer activity of certain cassane diterpenoids.[8][9]

Antimicrobial Activity

Cassane diterpenoids have demonstrated promising activity against a range of microbial pathogens. Pulchin A, a cassane diterpenoid from Caesaplinia pulcherrima, showed significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.13 and 6.25 μM, respectively.[10] The mechanism of antibacterial action can involve damage to the cell membrane.[10] Other cassane diterpenoids, such as benthaminin 1 from Caesalpinia benthamiana, have also shown notable antibacterial effects.[11]

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of various cassane diterpenoids, the following tables summarize the reported quantitative data for their key biological activities.

Table 1: Anti-inflammatory Activity of Cassane Diterpenoids

| Compound | Source | Assay | Cell Line | IC50 (μM) | Reference |

| Caesalpulcherrins K-M and known analogues (1-6) | Caesalpinia pulcherrima | NO Production Inhibition | RAW 264.7 | 6.04 ± 0.34 to 8.92 ± 0.65 | [8] |

| Lactam-type diterpenoids (4-6) | Caesalpinia sinensis | NO Production Inhibition | RAW 264.7 | 8.2 - 11.2 | [4][5] |

Table 2: Anticancer Activity of Cassane Diterpenoids

| Compound | Source | Cancer Cell Line | Assay | IC50 (μM) | Reference |

| Phanginin R (Compound 1) | Caesalpinia sappan | A2780 (Ovarian) | Cytotoxicity | 9.9 ± 1.6 | [6][7] |

| HEY (Ovarian) | Cytotoxicity | 12.2 ± 6.5 | [6][7] | ||

| AGS (Gastric) | Cytotoxicity | 5.3 ± 1.9 | [6][7] | ||

| A549 (Lung) | Cytotoxicity | 12.3 ± 3.1 | [6][7] | ||

| Phanginin H (Compound 4) | Caesalpinia sappan | PANC-1 (Pancreatic) | Anti-proliferative | 18.13 ± 0.63 | [9] |

| 3-deacetyldecapetpene B (Compound 6) | Caesalpinia minax | A549 (Lung) | Anti-proliferative | 25.34 ± 4.51 | [12] |

| MCF-7 (Breast) | Anti-proliferative | 8.00 ± 1.59 | [12] | ||

| HEY (Ovarian) | Anti-proliferative | 10.74 ± 7.63 | [12] |

Table 3: Antimicrobial Activity of Cassane Diterpenoids

| Compound | Source | Microorganism | MIC (μM) | Reference |

| Pulchin A | Caesaplinia pulcherrima | Bacillus cereus | 3.13 | [10] |

| Staphylococcus aureus | 6.25 | [10] | ||

| Benthaminin 1 | Caesalpinia benthamiana | Staphylococcus aureus | 47.8 | [11] |

| Micrococcus flavus | 47.8 | [11] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays commonly used to evaluate the biological activities of cassane diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Cassane diterpenoid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cassane diterpenoid in culture medium. Replace the medium in the wells with 100 μL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 μL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation, using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

24-well or 96-well plates

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Cassane diterpenoid stock solution (in DMSO)

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well or 96-well plate at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of the cassane diterpenoid. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 μg/mL to all wells except the negative control. Incubate for an additional 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50-100 μL of the collected supernatant with an equal volume of the Griess reagent.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production by the cassane diterpenoid compared to the LPS-stimulated control.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Cassane diterpenoid stock solution (in DMSO)

-

Positive control antibiotic/antifungal

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the cassane diterpenoid in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the cassane diterpenoid that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by cassane diterpenoids.

Wnt/β-catenin Signaling Pathway Inhibition

Certain cassane diterpenoids exert their anticancer effects by suppressing the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

Caption: Wnt/β-catenin pathway and its inhibition by cassane diterpenoids.

ROS/AMPK/mTORC1 Pathway Activation

The induction of autophagy via the ROS/AMPK/mTORC1 signaling pathway is another mechanism by which cassane diterpenoids can exert their anticancer effects.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Neocaesalpin O from Caesalpinia Seeds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation of Neocaesalpin O, a cassane-type diterpenoid, from the seeds of Caesalpinia species. The methodology is compiled from established phytochemical investigation procedures for structurally similar compounds isolated from Caesalpinia seeds.[1][2][3][4][5][6][7][8][9][10]

Introduction

Caesalpinia, a genus in the Fabaceae family, is a rich source of structurally diverse diterpenoids, particularly those of the cassane type.[1][2][3][4][5][11] These compounds have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][5][6][9][11][12] this compound, a member of this class, is a subject of ongoing research for its potential therapeutic applications. This protocol outlines a robust method for its extraction, fractionation, and purification from Caesalpinia seeds.

Experimental Overview

The isolation of this compound follows a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. The general workflow is depicted in the diagram below.

Figure 1. General workflow for the isolation of this compound.

Materials and Reagents

Plant Material

-

Dried seeds of Caesalpinia species (e.g., Caesalpinia minax).

Solvents and Reagents

-

Ethanol (95%, analytical grade)

-

Methanol (analytical and HPLC grade)

-

Petroleum Ether (60-90°C, analytical grade)

-

Ethyl Acetate (analytical grade)

-

n-Butanol (analytical grade)

-

Distilled or Deionized Water

-

Silica Gel (200-300 mesh for column chromatography)

-

Sephadex LH-20

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic Acid (TFA, HPLC grade)

Detailed Experimental Protocol

Preparation of Plant Material

-

Air-dry the seeds of the chosen Caesalpinia species at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once thoroughly dried, pulverize the seeds into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered seeds (e.g., 10 kg) with 95% ethanol at room temperature. The recommended solvent-to-solid ratio is approximately 3:1 (v/w).

-

Perform the extraction three times, each for a period of 24-48 hours, to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Solvent Partitioning (Fractionation)

-

Suspend the crude ethanol extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.

-

For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the organic layer and repeat the process three times for each solvent to ensure complete partitioning.

-

Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions, as well as the final aqueous fraction, using a rotary evaporator. The ethyl acetate fraction is typically enriched with cassane-type diterpenoids.

Chromatographic Purification

Step 1: Silica Gel Column Chromatography

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 0:100, v/v) to obtain several sub-fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

Step 2: Sephadex LH-20 Column Chromatography

-

Further purify the sub-fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and smaller molecules.

Step 3: Preparative High-Performance Liquid Chromatography (RP-HPLC)

-

Perform final purification of the fractions containing this compound using reversed-phase preparative HPLC.

-

A typical mobile phase consists of a gradient of methanol-water or acetonitrile-water, often with a small amount of acidifier like TFA (0.1%).

-

Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.

-

Remove the solvent from the collected peak fraction under vacuum to yield the purified compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR for structural elucidation.

-

X-ray Crystallography: For determining the absolute configuration, if a suitable crystal can be obtained.[2][4]

Quantitative Data Summary

The following table summarizes typical parameters and yields reported in the literature for the isolation of cassane-type diterpenoids from Caesalpinia seeds. Actual values may vary depending on the specific plant material and experimental conditions.

| Parameter | Value / Range | Reference |

| Starting Material (Dried Seeds) | 1 kg - 20 kg | [3],[6] |

| Extraction Solvent | 95% Ethanol or Methanol | [3],[13],[6] |

| Extraction Method | Maceration at room temperature | [13] |

| Crude Extract Yield | 4-15% (w/w) | [13] |

| Partitioning Solvents | Petroleum Ether, Ethyl Acetate, n-Butanol | [6] |

| Primary Column Chromatography | Silica Gel (200-300 mesh) | [6] |

| Secondary Column Chromatography | Sephadex LH-20 | [13] |

| Final Purification | Preparative RP-HPLC | - |

| Typical Mobile Phase (HPLC) | Acetonitrile/Water or Methanol/Water gradients | - |

| Final Yield of Pure Compound | Typically in the range of mg to hundreds of mg from kg of starting material | [3],[6] |

Conclusion

The protocol described above provides a detailed and systematic approach for the successful isolation of this compound from Caesalpinia seeds. The combination of solvent partitioning and multiple chromatographic techniques is essential for separating this specific diterpenoid from a complex mixture of natural products. The application of modern spectroscopic methods is crucial for the final identification and characterization of the isolated compound. This protocol can be adapted and optimized by researchers for the isolation of other related cassane-type diterpenoids from various plant sources.

References

- 1. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Caesalminaxins A-L, cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Cytotoxic constituents from the seeds of Vietnamese Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and structure elucidation of two new cassane derivatives from the seed kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Total Synthesis of Neocaesalpin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocaesalpins are a class of cassane diterpenoids, natural products that have garnered significant interest from the scientific community due to their complex molecular architecture and promising biological activities. Isolated from plants of the Caesalpinia genus, these compounds have demonstrated potent anti-inflammatory, anticancer, and antimalarial properties. The intricate tetracyclic core and dense oxygenation pattern of neocaesalpins present a formidable challenge for synthetic chemists. This document provides a detailed protocol for the total synthesis of Neocaesalpin A and its analogues, based on the groundbreaking work by the Carreira group. Additionally, it outlines the key signaling pathways implicated in the biological activities of cassane diterpenes, offering insights for drug development professionals.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of Neocaesalpin A

| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) |

| 1 | Diels-Alder Reaction | Safranal, 2-(tert-Butyldimethylsilyloxymethyl)furan, Sc(OTf)₃, CH₂Cl₂, -78 °C to rt | Cycloadduct | 85 |

| 2 | Olefin Isomerization | RuCl₃·xH₂O, NaIO₄, CCl₄/CH₃CN/H₂O, rt | Isomerized Product | 90 |

| 3 | Diol Formation | OsO₄, NMO, acetone/H₂O, rt | Diol | 88 |

| 4 | Acetonide Protection | 2,2-Dimethoxypropane, CSA, CH₂Cl₂, rt | Acetonide | 95 |

| 5 | Silyl Ether Deprotection | TBAF, THF, rt | Primary Alcohol | 92 |

| 6 | Oxidation to Aldehyde | DMP, CH₂Cl₂, rt | Aldehyde | 94 |

| 7 | Furan Oxidation | NBS, THF/H₂O, 0 °C to rt | Butenolide Precursor | 75 |

| 8 | Global Deprotection | TFA, CH₂Cl₂/H₂O, rt | Neocaesalpin A | 80 |

Table 2: Biological Activity of Selected Cassane Diterpenes

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Caesalpinin | RAW 264.7 | Anti-inflammatory (NO inhibition) | 15.2 | [1] |

| Cassane Analogue 1 | PANC-1 | Anticancer | 18.1 | [2] |

| Caeminaxin A | BV-2 | Anti-neuroinflammatory | 10.9 | [3] |

| Phanginin R | A2780 | Anticancer | 9.9 | [4] |

Experimental Protocols

Key Experiment: Diels-Alder Cycloaddition

The cornerstone of the synthetic strategy is an intermolecular Diels-Alder reaction to rapidly construct the core tetracyclic framework.

Procedure:

-

To a solution of safranal (1.0 eq) in dichloromethane (CH₂Cl₂) at -78 °C is added scandium triflate (Sc(OTf)₃, 0.1 eq).

-

A solution of 2-(tert-butyldimethylsilyloxymethyl)furan (1.2 eq) in CH₂Cl₂ is added dropwise over 30 minutes.

-

The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

Key Experiment: Furan Oxidation to Butenolide

A late-stage oxidation of the furan moiety unveils the characteristic butenolide ring found in Neocaesalpin A.

Procedure:

-

To a solution of the furan-containing intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1) at 0 °C is added N-bromosuccinimide (NBS, 1.1 eq) in one portion.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

-

The reaction is quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting crude product is purified by flash chromatography to yield the butenolide precursor.

Mandatory Visualizations

Synthetic Workflow for Neocaesalpin A

Caption: Total synthesis workflow for Neocaesalpin A.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of Neocaesalpin analogues.

Proposed Anticancer Signaling Pathway

References